molecular formula C25H25N3O3 B384178 4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B384178
M. Wt: 415.5g/mol
InChI Key: VQKULEMYVXJTHF-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxy group, an imidazole ring, and a pyrrolone core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoyl and hydroxy groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Unique due to its combination of functional groups.

    Imidazole Derivatives: Compounds like 1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate.

    Pyrrolone Derivatives: Compounds with similar pyrrolone cores but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5g/mol

IUPAC Name

(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H25N3O3/c1-17-9-10-18(2)20(15-17)23(29)21-22(19-7-4-3-5-8-19)28(25(31)24(21)30)13-6-12-27-14-11-26-16-27/h3-5,7-11,14-16,22,29H,6,12-13H2,1-2H3/b23-21+

InChI Key

VQKULEMYVXJTHF-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O

SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O

Origin of Product

United States

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